5-Bromoisophthalaldehyde: A Versatile Building Block for Materials Science and Complex Molecule Synthesis
5-Bromoisophthalaldehyde: A Versatile Building Block for Materials Science and Complex Molecule Synthesis
Abstract
This technical guide provides a comprehensive overview of 5-Bromoisophthalaldehyde (CAS No. 120173-41-3), a versatile aromatic building block. We delve into its fundamental physicochemical properties, established synthetic protocols, and its characteristic reactivity. This guide highlights its pivotal role in the construction of advanced materials, particularly Covalent Organic Frameworks (COFs), and explores its utility as a scaffold in the synthesis of complex organic molecules relevant to medicinal chemistry and drug discovery. Detailed experimental procedures, mechanistic insights, and safety considerations are presented to equip researchers, scientists, and drug development professionals with the practical knowledge required to effectively utilize this compound in their work.
Introduction
5-Bromoisophthalaldehyde, systematically named 5-bromo-1,3-benzenedicarboxaldehyde, is a crystalline organic compound featuring a benzene ring substituted with two aldehyde groups at the 1 and 3 positions and a bromine atom at the 5 position. This unique arrangement of functional groups—two reactive aldehydes and a versatile bromine handle—renders it a highly valuable intermediate in various fields of chemical synthesis. The aldehyde moieties serve as key precursors for the formation of Schiff bases, imines, and a variety of carbon-carbon bonds, while the bromo substituent is amenable to a wide range of cross-coupling reactions, enabling the introduction of diverse functionalities.
This guide aims to be an in-depth resource, moving beyond a simple cataloging of properties to provide a senior application scientist's perspective on the practical synthesis, handling, and application of this important molecule. We will explore the causality behind experimental choices and provide self-validating protocols to ensure scientific integrity.
Physicochemical and Safety Data
A thorough understanding of a compound's properties and safety profile is paramount for its effective and safe utilization in a laboratory setting.
Physicochemical Properties
The key physicochemical properties of 5-Bromoisophthalaldehyde are summarized in the table below for easy reference.
| Property | Value | Reference(s) |
| CAS Number | 120173-41-3 | [1][2] |
| Molecular Formula | C₈H₅BrO₂ | [1][2] |
| Molecular Weight | 213.03 g/mol | [1][2] |
| Appearance | White to pale-yellow or yellow-brown solid/crystal | [2] |
| Melting Point | 120.0 to 130.0 °C | [2] |
| Boiling Point | 307.1 °C at 760 mmHg | [1] |
| Purity | Typically >97% | [1] |
| Storage Temperature | 4°C, stored under nitrogen | [1] |
Safety and Handling
5-Bromoisophthalaldehyde is classified as a hazardous substance and requires careful handling in a well-ventilated laboratory environment, preferably a fume hood.[1] Personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, should be worn at all times.
GHS Hazard Statements: H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation).[1]
GHS Precautionary Statements: P261 (Avoid breathing dust/fume/gas/mist/vapors/spray), P264 (Wash skin thoroughly after handling), P270 (Do not eat, drink or smoke when using this product), P271 (Use only outdoors or in a well-ventilated area), P280 (Wear protective gloves/ eye protection/ face protection), P302+P352 (IF ON SKIN: Wash with plenty of water), P304+P340 (IF INHALED: Remove person to fresh air and keep comfortable for breathing), P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing), P330 (Rinse mouth), P362+P364 (Take off contaminated clothing and wash it before reuse), P403+P233 (Store in a well-ventilated place. Keep container tightly closed), P405 (Store locked up), P501 (Dispose of contents/container to an approved waste disposal plant).[1]
Synthesis of 5-Bromoisophthalaldehyde
The synthesis of 5-Bromoisophthalaldehyde can be achieved through various routes, with the choice of method often depending on the availability of starting materials, desired scale, and safety considerations. A common and reliable method involves the oxidation of 5-bromo-1,3-phenylenedimethanol.
Oxidation of 5-bromo-1,3-phenylenedimethanol
This method utilizes the selective oxidation of the benzylic alcohols to aldehydes using manganese(IV) dioxide (MnO₂). MnO₂ is a mild and effective oxidizing agent for this transformation, minimizing the over-oxidation to carboxylic acids.
-
To a solution of 5-bromo-1,3-phenylenedimethanol (3.60 g, 16.6 mmol) in tetrahydrofuran (250 mL) in a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add manganese(IV) dioxide (35.5 g, 408 mmol).[1]
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Heat the reaction mixture to 60 °C and maintain this temperature for 4 hours with vigorous stirring.[1] The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
Upon completion of the reaction, cool the mixture to room temperature.
-
Filter the reaction mixture through a pad of diatomaceous earth to remove the MnO₂ and other insoluble materials.[1]
-
Wash the filter cake with additional tetrahydrofuran to ensure complete recovery of the product.
-
Combine the filtrates and concentrate under reduced pressure to remove the solvent.
-
The resulting crude product is obtained as a white solid (1.61 g, 46% yield).[1] Further purification can be achieved by recrystallization from a suitable solvent system, such as ethanol/water or hexanes/ethyl acetate.
Caption: Synthetic pathway for 5-Bromoisophthalaldehyde from 5-bromo-1,3-phenylenedimethanol.
Reactivity and Synthetic Applications
The synthetic utility of 5-Bromoisophthalaldehyde stems from the distinct reactivity of its two aldehyde functional groups and the bromo substituent. This trifunctional nature allows for a wide array of chemical transformations, making it a valuable precursor for more complex molecules.
Reactions of the Aldehyde Groups
The two aldehyde groups are susceptible to nucleophilic attack and can participate in a variety of condensation and carbon-carbon bond-forming reactions.
Reductive amination is a powerful method for the formation of amines from aldehydes. 5-Bromoisophthalaldehyde can react with primary or secondary amines to form an intermediate imine or enamine, which is then reduced in situ to the corresponding amine. This reaction is particularly useful for synthesizing diamines, which can serve as building blocks for polymers or macrocycles.
Caption: General scheme for the reductive amination of 5-Bromoisophthalaldehyde.
The Wittig reaction provides a reliable method for the synthesis of alkenes from aldehydes. 5-Bromoisophthalaldehyde can react with phosphorus ylides to form divinylbenzene derivatives. The stereoselectivity of the Wittig reaction can often be controlled by the nature of the ylide and the reaction conditions.
Caption: General scheme for the Wittig reaction with 5-Bromoisophthalaldehyde.
Reactions of the Bromo Substituent
The bromine atom on the aromatic ring is a versatile handle for introducing a wide range of substituents via metal-catalyzed cross-coupling reactions.
The Sonogashira coupling is a palladium-catalyzed cross-coupling reaction between a terminal alkyne and an aryl or vinyl halide.[3][4][5][6] This reaction is highly efficient for forming carbon-carbon bonds and can be used to introduce alkynyl groups onto the 5-Bromoisophthalaldehyde scaffold. This is particularly useful for extending the conjugation of the aromatic system or for introducing functional groups that can be further elaborated.
Caption: General scheme for the Sonogashira coupling of 5-Bromoisophthalaldehyde.
Applications in Materials Science: Covalent Organic Frameworks (COFs)
One of the most significant applications of 5-Bromoisophthalaldehyde is as a monomer for the synthesis of Covalent Organic Frameworks (COFs).[7][8][9][10] COFs are a class of crystalline porous polymers with well-defined structures and high surface areas. The aldehyde functional groups of 5-Bromoisophthalaldehyde can undergo condensation reactions with various amine-containing linkers to form imine-linked COFs. The bromine atom can be retained in the final COF structure, imparting specific properties, or it can be used as a point for post-synthetic modification.
The resulting COFs have shown promise in a variety of applications, including:
-
Gas Storage and Separation: The porous nature of COFs makes them suitable for the storage of gases like hydrogen and carbon dioxide.[11][12][13][14][15]
-
Catalysis: The ordered structure and high surface area of COFs can be exploited for heterogeneous catalysis.[8][16][17] Functional groups can be incorporated into the COF framework to create active catalytic sites.
-
Photocatalysis: The conjugated nature of many COFs allows them to absorb light and act as photocatalysts for various organic transformations.[8]
Relevance in Drug Discovery and Medicinal Chemistry
While direct applications of 5-Bromoisophthalaldehyde in the synthesis of marketed drugs are not widely documented, its utility as a versatile building block in medicinal chemistry is significant.[18][19] The ability to introduce three points of diversity (two aldehydes and one bromo group) makes it an attractive starting material for the synthesis of libraries of complex molecules for high-throughput screening.
The scaffolds that can be generated from 5-Bromoisophthalaldehyde, such as substituted diamines, divinylbenzenes, and alkynyl arenes, are common motifs in pharmacologically active compounds. For instance, the diamine products of reductive amination can be used to synthesize macrocycles or other constrained structures that are of interest in modern drug design.
Analytical Characterization
The identity and purity of 5-Bromoisophthalaldehyde are typically confirmed by a combination of spectroscopic techniques.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: The proton NMR spectrum is expected to show signals for the aldehydic protons and the aromatic protons. The integration and splitting patterns of these signals are characteristic of the compound's structure.
-
¹³C NMR: The carbon NMR spectrum will show distinct signals for the carbonyl carbons of the aldehyde groups, the aromatic carbons, and the carbon bearing the bromine atom.
-
-
Infrared (IR) Spectroscopy: The IR spectrum will exhibit a strong absorption band corresponding to the C=O stretching vibration of the aldehyde groups, typically in the range of 1680-1715 cm⁻¹.[20][21]
-
Mass Spectrometry (MS): Mass spectrometry can be used to confirm the molecular weight of the compound. The presence of bromine will result in a characteristic isotopic pattern (¹⁹Br and ⁸¹Br) in the mass spectrum.[22][23]
Conclusion
5-Bromoisophthalaldehyde is a valuable and versatile chemical building block with a unique combination of reactive functional groups. Its utility in the synthesis of advanced materials, particularly Covalent Organic Frameworks, is well-established, offering opportunities for the development of materials with tailored properties for applications in gas storage, catalysis, and electronics. In the realm of drug discovery, it serves as a powerful scaffold for the creation of diverse molecular architectures, enabling the exploration of new chemical space. This guide has provided a comprehensive overview of its synthesis, reactivity, and applications, with the aim of empowering researchers to leverage the full potential of this important molecule in their scientific endeavors.
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Figure 1. Chemical structure of 5-Bromoisophthalaldehyde.
